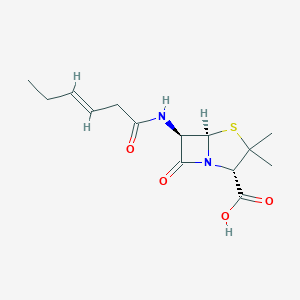

Benzylpenicillin Impurity 11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Benzylpenicillin Degradation Products, Analysis, and Stabilization

Introduction to Benzylpenicillin Instability

Benzylpenicillin (Penicillin G) represents a historically significant β-lactam antibiotic that continues to play a crucial role in antimicrobial therapy. However, its clinical utility is substantially challenged by inherent chemical instability across various environmental conditions, leading to formation of multiple degradation products with reduced antimicrobial activity and potential allergenic consequences. The degradation kinetics of benzylpenicillin are influenced by multiple factors including pH, temperature, buffer composition, and presence of catalytic substances. Understanding these degradation pathways is essential for pharmaceutical scientists and clinical researchers engaged in formulation development, storage condition optimization, and assessment of degradation-related adverse effects.

The chemical liability of benzylpenicillin primarily resides in the strained β-lactam ring, which is susceptible to nucleophilic attack, and the thiazolidine ring, which can undergo rearrangements under specific conditions. These molecular vulnerabilities result in complex degradation profiles that have been investigated for decades, yet continue to present challenges in clinical practice and pharmaceutical manufacturing. This comprehensive review synthesizes current understanding of benzylpenicillin degradation mechanisms, analytical methods for monitoring degradation, and emerging strategies for stabilization based on the latest research findings.

Degradation Chemistry and Products

The degradation pathways of benzylpenicillin are predominantly dictated by environmental pH, resulting in distinct product profiles under acidic, neutral, and alkaline conditions. These pathways involve complex rearrangements of the β-lactam ring and adjacent molecular structures, leading to products with varying chemical properties and biological activities.

Table 1: Major Degradation Products of Benzylpenicillin Under Different Conditions

| Degradation Product | Formation Conditions | Structural Characteristics | Biological Significance |

|---|---|---|---|

| Benzylpenicilloic Acid | Alkaline pH (pH 7.5-10) [1] [2] | β-lactam ring opened, carboxylic acid groups | Primary alkaline degradation product, exists as diastereomer mixture |

| Benzylpenilloic Acid | Acidic conditions [3] | Decarboxylated form of penicilloic acid | Intermediate in microbial degradation pathways |

| Benzylpenillic Acid | Acidic degradation [4] | Rearranged condensation product | Identified in chromatographic studies of degraded samples |

| Benzylpenamaldic Acid | Various conditions [4] | Intermediate imine/enamine tautomer | Proposed epimerization pathway intermediate [2] |

| D-Benzylpenicillenic Acid | Acidic rearrangement [1] | Rearranged with different ring structure | Forms in strongly acidic conditions |

| 5R,6R-Benzylpenicilloic Acid | Initial alkaline hydrolysis [2] | Specific stereoisomer | Direct hydrolytic product before epimerization |

| 5S,6R-Benzylpenicilloic Acid | Epimerization at C5 [2] | Epimer of initial hydrolysis product | Favored product at equilibrium |

At neutral to alkaline pH (physiological range of pH 7.4-7.5), benzylpenicillin undergoes hydrolytic cleavage of the β-lactam ring, forming benzylpenicilloic acid as the primary degradation product [1]. This reaction proceeds through nucleophilic attack on the carbonyl carbon of the β-lactam ring, resulting in ring opening and formation of carboxylic acid functionalities. Research has demonstrated that the initially formed 5R,6R-benzylpenicilloic acid undergoes subsequent epimerization at the C5 position to yield 5S,6R-benzylpenicilloic acid, with the latter being the thermodynamically favored isomer at equilibrium [2]. The epimerization mechanism proceeds via an imine tautomer of penamaldic acid rather than the previously hypothesized enamine pathway.

Under acidic conditions, benzylpenicillin undergoes distinct rearrangement pathways, initially forming D-benzylpenicillenic acid through rearrangement processes [1]. Further degradation in acidic environments leads to formation of benzylpenillic acid and benzylpenilloic acid, which have been identified as significant components of the degradation profile [4]. These acidic degradation pathways involve intramolecular rearrangements and decarboxylation reactions that substantially alter the penicillin nucleus.

The following diagram illustrates the complex relationship between primary degradation pathways and resulting products:

Figure 1: Primary degradation pathways of benzylpenicillin under different pH conditions

Analytical Methods for Separation and Quantification

The complex degradation profile of benzylpenicillin necessitates sophisticated analytical approaches for separation, identification, and quantification of degradation products. Liquid chromatography has emerged as the predominant technique for these analyses, with various methodological adaptations developed to address specific separation challenges.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C18 stationary phases has demonstrated excellent capability in separating benzylpenicillin from its major degradation products. An ion-pair reversed-phase HPLC method has been successfully developed that can separate benzylpenicillin from five key degradation products - D-penicillamine, benzylpenilloic acid, benzylpenamaldic acid, benzylpenicilloic acid, and benzylpenillic acid - with resolution adequate for reliable quantification [4]. The retention characteristics of these compounds vary significantly, with benzylpenillic acid exhibiting the longest retention time (22.0 minutes) under the reported conditions, while D-penicillamine elutes much earlier (4.5 minutes) [4].

Method validation studies have confirmed that this HPLC approach enables precise quantification using linear calibration curves, making it suitable for kinetic studies of degradation processes [4]. For optimal performance, the method employs a mobile phase of 0.05 M phosphate buffer (pH 3.5)-methanol (64:36) which consistently provides good selectivity across different C18 stationary phases [5]. This method has been validated through an interlaboratory study involving seven laboratories, confirming its reproducible selectivity for both assay and purity testing of benzylpenicillin [5].

Advanced Analytical Techniques

Beyond standard HPLC, researchers have employed complementary analytical techniques to fully characterize benzylpenicillin degradation products. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the stereochemical aspects of degradation, particularly confirming the epimerization process at C5 in benzylpenicilloic acid [2]. Additionally, ultraviolet spectroscopy and differential pulse polarography have provided supplementary structural information for degradation product identification [2].

For complex mixtures or when investigating novel degradation pathways, gradient elution methods have been developed that enhance the separation capability for strongly retained impurities. By increasing the methanol content from 36% to 50% with a linear gradient over 20 minutes starting immediately after elution of the main benzylpenicillin peak, researchers can achieve elution of more hydrophobic degradation products that would otherwise remain on the column under isocratic conditions [5].

Stabilization Strategies and Cyclodextrin Complexation

The inherent instability of benzylpenicillin in aqueous solutions presents significant challenges for pharmaceutical formulation and clinical administration. Among various stabilization approaches, cyclodextrin complexation has emerged as a particularly promising strategy to enhance benzylpenicillin stability through molecular encapsulation.

Cyclodextrin Effects on Stability

Cyclodextrins (CDs) are cyclic oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors that can form inclusion complexes with drug molecules. Research has demonstrated that the stabilization efficacy of cyclodextrins against benzylpenicillin degradation depends critically on the specific cyclodextrin type and its substitution pattern:

Table 2: Effects of Cyclodextrin Complexation on Benzylpenicillin Stability

| Cyclodextrin Type | Effect on Degradation Rate | Molecular Mechanism | Research Findings |

|---|---|---|---|

| Native β-Cyclodextrin | Catalytic effect (increased degradation) | Partial inclusion exposing β-lactam to nucleophiles | Destabilizing effect observed [6] |

| Methylated β-Cyclodextrin (Trimeb) | Stabilizing effect (decreased degradation) | Complete encapsulation protecting β-lactam ring | Fully methylated derivative shows optimal stabilization [6] |

| Partially Methylated β-Cyclodextrin | Moderate destabilization | Incomplete protection due to partial methylation | Reduced catalytic effect compared to native βCD [6] |

| Negatively Charged Cyclodextrins | Stabilizing effect | External guest-host association protecting β-lactam | Positive effect against β-lactamase degradation [7] |

| γ-Cyclodextrin | Variable effects based on substitution | Size-dependent inclusion complex formation | Methylated derivatives generally more effective [6] |

The degree of methylation plays a critical role in determining whether a cyclodextrin derivative exerts stabilizing or destabilizing effects on benzylpenicillin. Fully methylated β-cyclodextrin derivatives such as Trimeb demonstrate significant stabilization, while partial methylation only marginally reduces the catalytic effect observed with native β-cyclodextrin [6]. This relationship underscores the importance of complete encapsulation in achieving effective stabilization of the β-lactam ring against hydrolytic attack.

Kinetic Factors Influencing Degradation

Beyond cyclodextrin effects, numerous kinetic factors influence the degradation rate of benzylpenicillin in aqueous solutions:

pH Profile: Benzylpenicillin exhibits maximum stability in slightly acidic conditions (pH 6-6.5), with significant acceleration of degradation at both lower and higher pH values [6]. The degradation rate increases substantially under alkaline conditions, with the half-life decreasing dramatically as pH rises above 7.0.

Temperature Effects: Degradation follows classical Arrhenius behavior, with the rate constant increasing exponentially with temperature [6]. Proper temperature control during storage and administration is therefore critical for maintaining potency.

Buffer Composition: The ionic composition of the solution can catalyze degradation through specific buffer effects. Phosphate buffers in particular can influence degradation kinetics compared to other buffer systems [6].

Catalytic Additives: Certain excipients, including sucrose and other polyhydric alcohols, can accelerate benzylpenicillin degradation through complex formation and catalytic effects [7] [6].

Biological Degradation and Environmental Aspects

Beyond chemical degradation, benzylpenicillin undergoes enzymatic transformation in biological systems and the environment, with important implications for drug efficacy and environmental impact. Microbial degradation pathways represent significant mechanisms for antibiotic decomposition in natural environments.

Several bacterial and fungal species have demonstrated the capability to utilize benzylpenicillin as a carbon and nitrogen source through specialized enzymatic pathways. A Pseudomonas species and a Fusarium species isolated from pasture soil have been shown to grow syntrophically on mineral media with benzylpenicillin as the sole carbon and nitrogen source [3]. During this synergistic degradation process, benzylpenicilloic and benzylpenilloic acids were identified as intermediates, with activities of both organisms necessary for complete decomposition of the phenylacetate side chain [3].

Notably, these microbial degradation pathways do not proceed through 6-aminopenicillanic acid, distinguishing them from certain industrial processes for penicillin modification [3]. Instead, the microorganisms employ specialized enzyme systems capable of cleaving various bonds in the penicillin molecule, ultimately leading to complete mineralization of the antibiotic. This microbial degradation capacity has significant implications for the environmental persistence of penicillin antibiotics and potential applications in bioremediation of antibiotic-contaminated environments.

During syntrophic growth of the Pseudomonas and Fusarium species on benzylpenicillin, researchers observed a distinctive red pigment appearing in fungal hyphae growing through bacterial colonies [3]. This phenotypic response may represent a visual indicator of the synergistic degradation process or specific metabolic interactions between the two organisms during penicillin metabolism.

Experimental Protocols for Degradation Studies

Kinetic Studies of Benzylpenicillin Degradation

Well-designed kinetic studies are essential for quantifying benzylpenicillin degradation rates and identifying degradation products under controlled conditions. A robust experimental approach involves the following steps:

Solution Preparation: Prepare benzylpenicillin solutions in appropriate buffer systems covering the pH range of interest (typically pH 3-10). Use freshly prepared solutions to ensure initial concentration accuracy and minimize pre-degradation.

Temperature Control: Maintain solutions at constant temperature using precision water baths or environmental chambers. Common study temperatures include 4°C (refrigeration), 25°C (room temperature), and 37°C (physiological temperature).

Sampling Schedule: Withdraw samples at predetermined time intervals based on expected degradation kinetics. More frequent sampling is necessary during early stages when degradation rates are often highest.

Sample Stabilization: Immediately stabilize collected samples to prevent further degradation, typically through rapid cooling, pH adjustment to optimal stability range, or immediate analysis.

Analytical Quantification: Analyze samples using validated HPLC methods with detection at appropriate wavelengths (typically 210-230 nm for penicillins). Quantify benzylpenicillin and major degradation products against calibrated standards.

Data Analysis: Determine degradation rate constants by fitting concentration-time data to appropriate kinetic models (typically first-order or pseudo-first-order kinetics). Calculate half-lives and shelf-life estimates from these parameters.

HPLC Method for Degradation Product Separation

For reliable separation and quantification of benzylpenicillin degradation products, implement the following HPLC protocol:

- Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Isocratic elution with 0.05 M phosphate buffer (pH 3.5)-methanol (64:36 v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV detection at 220 nm

- Injection Volume: 10-20 μL

- Column Temperature: Ambient or controlled at 25-30°C

- Run Time: 30-40 minutes to ensure elution of all major degradation products

For enhanced separation of strongly retained impurities, employ a gradient method starting with the isocratic mobile phase composition and increasing methanol content linearly to 50% over 20 minutes immediately after elution of the benzylpenicillin peak [5]. System suitability should be verified using resolution tests with phenylacetic acid as a reference compound [5].

Conclusion and Research Implications

The comprehensive analysis of benzylpenicillin degradation pathways reveals a complex chemical landscape with significant implications for pharmaceutical development, clinical practice, and environmental science. The multiple degradation routes influenced by pH, temperature, and catalytic factors underscore the challenges in formulating stable benzylpenicillin products. The identification of specific degradation products, particularly those with potential allergenic properties, provides crucial insights for minimizing adverse drug reactions and improving product safety profiles.

Recent advances in stabilization technologies, especially cyclodextrin complexation with fully methylated derivatives, offer promising approaches for enhancing benzylpenicillin stability in aqueous formulations. The structure-activity relationships established for cyclodextrin effects provide valuable guidance for rational excipient selection in formulation development. Furthermore, the characterization of microbial degradation pathways opens possibilities for bioremediation applications addressing environmental antibiotic contamination.

Future research directions should focus on refining analytical methodologies for detecting minor degradation products, developing novel stabilization strategies with improved efficacy and safety profiles, and exploring the clinical relevance of specific degradation products in penicillin allergy mechanisms. Through continued investigation of benzylpenicillin degradation science, researchers can address persistent challenges in antibiotic stability, efficacy, and safety, ultimately enhancing therapeutic outcomes for this essential antimicrobial agent.

References and Additional Resources

For researchers seeking additional technical information on benzylpenicillin degradation, the following resources provide valuable specialized knowledge:

Brodersen, R. (1947). Stability of penicillin G in aqueous solution as a function of hydrogen ion concentration and temperature. Acta Pharmacologica et Toxicologica, 3(4), 345-363. [6]

Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532-542. [6]

Levine, B. B. (1960). Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid. Nature, 187, 939-940. [1]

Johnsen, J. (1981). Synergistic degradation of benzylpenicillin by a Pseudomonas strain and a Fusarium strain. Current Microbiology, 6, 27-30. [3]

References

- 1. of Degradation at pH 7.5 to... | Nature Benzylpenicillin [nature.com]

- 2. kinetic analysis of benzylpenicillin degradation in alkaline ... [docs.lib.purdue.edu]

- 3. Synergistic degradation of benzylpenicillin by aPseudomonas strain... [link.springer.com]

- 4. High-pressure liquid chromatographic analysis of penicillin ... [pubmed.ncbi.nlm.nih.gov]

- 5. Interlaboratory study of the analysis of benzylpenicillin by ... [sciencedirect.com]

- 6. Effect of β- and γ-cyclodextrins and their methylated derivatives on the... [link.springer.com]

- 7. Effect of β- and γ-cyclodextrins and their methylated... | DeepDyve [deepdyve.com]

The following diagram illustrates the biosynthesis pathway of benzylpenicillin in its native producer, Penicillium chrysogenum, and the engineered pathway in yeast.

Diagram of the benzylpenicillin biosynthesis pathway and key engineering strategy in yeast [1].

Benzylpenicillin's antibacterial activity stems from its irreversible inhibition of bacterial cell wall synthesis [2]. It acts as a suicide inhibitor by covalently binding to penicillin-binding proteins (PBPs), which are transpeptidase enzymes that cross-link the peptidoglycan chains in the bacterial cell wall [3] [2]. This binding inhibits the final cross-linking step, leading to cell lysis and death [2].

Core Technical Data

The table below summarizes fundamental technical data for benzylpenicillin, relevant for research and development contexts.

| Property | Description |

|---|---|

| IUPAC Name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [4] |

| Molecular Formula | C₁₆H₁₈N₂O₄S [4] [3] |

| Molar Mass | 334.39 g·mol⁻¹ [4] [3] |

| Source | Naturally produced by the fungus Penicillium chrysogenum [4] [5] |

| Primary Target | Penicillin-binding proteins (PBPs) [3] [2] |

| Mode of Action | Irreversible inhibitor of bacterial cell wall synthesis (bactericidal) [3] [2] |

| Key Biosynthetic Enzymes | ACV Synthetase (PcbAB), Isopenicillin N Synthase (PcbC), Acyl-CoA Transacylase (PclA), Phenylacetyl-CoA Ligase (PenDE) [1] |

Production and Engineering Considerations

Industrial production of benzylpenicillin involves the fermentation of Penicillium chrysogenum [4]. The process includes fermentation, recovery, and purification, with the presence of the product in solution inhibiting the reaction [4]. Continuous extraction is used to maximize product yield [4].

Key production factors include:

- Carbon Sources: Various carbohydrates like glucose, sucrose, lactose, and starch can be used in the fermentation process [4] [6].

- Recovery Techniques: Methods such as aqueous two-phase extraction, liquid membrane extraction, microfiltration, and solvent extraction are employed [4].

- Purification: Typically achieved using separation columns [4].

Finding Specialized Information

To build a comprehensive whitepaper, you will need to consult specialized resources for data on related substances and analytical methods. I suggest you:

- Search for Pharmacopoeia Monographs: Look up "Benzylpenicillin" in official pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) or United States Pharmacopeia (USP). These documents provide legally binding standards, including detailed lists of identified impurities, acceptance criteria, and prescribed analytical procedures.

- Use Specialized Scientific Databases: Conduct a deeper literature search on platforms like PubMed and SciFinder using keywords such as "benzylpenicillin impurities," "benzylpenicillin degradation products," "penicillin G related substances," and "LC-MS analysis of penicillins."

References

- 1. of the antibiotic nonribosomal... | Nature Communications Biosynthesis [nature.com]

- 2. Biochemistry/Enzyme/Reversible Inhibitors/Competitive... Structural [en.wikibooks.org]

- 3. : Uses, Interactions, Mechanism of... | DrugBank Online Benzylpenicillin [go.drugbank.com]

- 4. - Wikipedia Benzylpenicillin [en.wikipedia.org]

- 5. KEGG DRUG: Benzylpenicillin [kegg.jp]

- 6. of Biosynthesis by mycelial suspensions... benzylpenicillin [link.springer.com]

identification of benzylpenicillin impurities

Identified Benzylpenicillin Impurities

The table below lists various benzylpenicillin impurities and related compounds found in pharmaceutical reference standards catalogs. These are used for analytical method development, validation, and quality control during drug production [1] [2].

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

|---|---|---|---|---|

| Benzyl Penicilloic Acid (HCl Salt) | Not Available | C₁₆H₂₁ClN₂O₅S | 388.86 | Mixture of diastereomers [1] |

| Benzyl Penicilloic Acid (Na Salt) | Not Available | C₁₆H₁₉N₂NaO₅S | 374.39 | Mixture of diastereomers [1] |

| N-Phenylacetylglycine | 500-98-1 | C₁₀H₁₁NO₃ | 193.2 | Degradation product [1] |

| DL-Benzylpenicillenic Acid | 3264-88-8 | C₁₆H₁₈N₂O₄S | 334.39 | [1] |

| Isopenicillin F Potassium | 97299-13-3 | C₁₄H₁₉KN₂O₄S | 350.47 | [1] |

| Benzylpenicillin Impurity 3 | Not Available | C₂₇H₂₇N₃O₂ | 425.5 | N-(1,4-Dibenzyl-5-oxo-2,3,4,5-tetrahydro-1H-1,4-diazepin-6-yl)-2-phenylacetamide [2] |

| Monomethyl Benzylpenicilloate | 59054-27-2 | C₁₇H₂₂N₂O₅S | 366.43 | [1] |

Analytical Workflow for Impurity Analysis

The general workflow for identifying and quantifying these impurities typically involves the use of the reference standards listed above, in conjunction with chromatographic methods. The following diagram outlines the core process.

References

Comprehensive Application Notes and Protocols for Penicillin Impurity 11 Analytical Method Development

Introduction and Chemical Profile of Penicillin Impurity 11

Penicillin Impurity 11, chemically identified as (2R,4S)-2-((2-(4-hydroxyphenoxy)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, is a specified impurity in penicillin-based pharmaceutical products that requires careful monitoring and control during drug development and manufacturing. This impurity has a molecular formula of C15H20N2O5S and a molecular weight of 340.4 g/mol [1]. As regulatory authorities worldwide continue to strengthen requirements for impurity profiling, the development of robust analytical methods for detecting and quantifying penicillin impurity 11 has become increasingly important for ensuring drug safety and quality.

The significance of penicillin impurity 11 analysis extends throughout the drug development lifecycle, from early formulation studies to commercial quality control. According to SynZeal, penicillin impurity 11 reference standards can be used for analytical method development, method validation, and Quality Control applications for Abbreviated New Drug Applications (ANDAs) or during commercial production of penicillin [1]. These products are specifically marketed as reference standards with detailed characterization data compliant with regulatory guidelines, though they are for analytical purposes only and not for human use. The ability to accurately identify and quantify this impurity is essential for complying with stringent regulatory standards set by agencies including the FDA, EMA, and other international bodies.

Analytical Method Selection for Penicillin Impurity Analysis

Overview of Techniques

The analysis of penicillin impurities, including penicillin impurity 11, employs various chromatographic techniques, with high-performance liquid chromatography (HPLC) being the most widely used and recommended method. Historical approaches to penicillin analysis included microbiological assays, but these were prone to false-positive results caused by active metabolites or interfering antibacterial substances, and offered poor precision compared to modern instrumental techniques [2]. While bioassay procedures could distinguish penicillin residues from other antibiotics using penicillinase, they lacked the capability to differentiate between different penicillins, limiting their utility for specific impurity profiling [2].

Chromatographic methods overcome these limitations by providing the necessary separation power to resolve penicillin impurity 11 from other closely related compounds. The selection of an appropriate analytical method depends on several factors including the required sensitivity, specificity, available instrumentation, and the matrix in which the impurity must be detected. For penicillin impurity 11 analysis, the method must demonstrate sufficient sensitivity to detect the impurity at appropriate levels based on its toxicological concern and the daily dose of the drug product, typically meeting thresholds established in ICH guidelines.

Comparison of Analytical Techniques

Table 1: Comparison of Analytical Techniques for Penicillin Impurity Analysis

| Technique | Detection Limits | Applications | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV | Varies by compound; e.g., pg/mL levels for benzylpenicillin in milk [2] | Pharmaceutical formulations, stability studies | Widely available, robust, suitable for quality control | Limited specificity for complex matrices |

| HPLC-Fluorescence | Improved sensitivity with derivatization | Biological fluids, trace analysis | Enhanced sensitivity for specific applications | Requires derivatization, additional method development |

| LC-MS/MS | Highest sensitivity and specificity | Biomolecular matrices, confirmatory testing | Structural identification, unmatched specificity | Expensive instrumentation, requires expertise |

| GC-MS | Suitable for volatile derivatives | Foodstuff, tissue analysis [2] | Complementary technique to LC | Requires derivatization, not suitable for thermolabile compounds |

| Thin-Layer Chromatography | Moderate sensitivity | Screening applications | Rapid, cost-effective screening | Lower resolution, limited quantitative capability |

HPLC Method Development for Penicillin Impurity 11

Chromatographic Conditions and Parameters

HPLC with UV detection represents the most practical and widely implemented approach for the analysis of penicillin impurity 11 in pharmaceutical formulations. Based on comprehensive reviews of chromatographic methods for penicillins, reversed-phase chromatography using C8 or C18 stationary phases with acidic mobile phases typically provides optimal separation for penicillin compounds and their impurities [2]. The acidic nature of penicillins necessitates careful control of mobile phase pH to suppress ionization and achieve adequate retention and peak shape.

The selection of column temperature significantly impacts the separation of penicillin impurities. Studies have demonstrated that temperature variations affect the resolution of closely eluting peaks in penicillin analysis [2]. For penicillin impurity 11, maintaining a column temperature between 25-40°C typically provides optimal performance, though this should be verified during method development. The use of a column oven is recommended to maintain consistent temperature, which is critical for method reproducibility, especially in regulated environments.

Detection and Quantification Strategies

UV detection represents the most practical detection approach for routine analysis of penicillin impurity 11. Most penicillins exhibit sufficient UV absorption in the range of 200-230 nm due to their β-lactam and thiazolidine ring structures [3]. For penicillin impurity 11, which contains additional chromophores including the 4-hydroxyphenoxy group, detection at 220-240 nm typically provides adequate sensitivity while maintaining selectivity against potential interfering compounds. The exact wavelength should be determined based on the specific UV spectrum of the impurity reference standard.

For applications requiring enhanced sensitivity or additional confirmation, mass spectrometric detection offers superior capabilities. LC-MS methods, particularly when using tandem mass spectrometry (LC-MS/MS), provide unequivocal identification and quantification of penicillin impurity 11 even in complex matrices [3]. These techniques are especially valuable during method development for confirming the identity of peaks observed in HPLC-UV chromatograms and for investigating potential degradation pathways. The MS detection parameters must be optimized using an authentic reference standard of penicillin impurity 11 to establish the optimal ionization conditions and characteristic fragment ions for selected reaction monitoring (SRM).

Table 2: Optimal HPLC Conditions for Penicillin Impurity 11 Analysis

| Parameter | Recommended Conditions | Alternative Options | Notes |

|---|---|---|---|

| Column Stationary Phase | C8 or C18 | Phenyl, Polar Embedded C18 | 150-250 mm length, 4.6 mm internal diameter, 3-5 μm particle size |

| Mobile Phase | Phosphate buffer (pH 3.0-5.0):Acetonitrile | Acetate buffer: Methanol | Gradient elution typically required for complex impurity profiles |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min | Adjust to achieve optimal separation |

| Column Temperature | 30°C | 25-40°C | Temperature control critical for retention time reproducibility |

| Detection Wavelength | 220-240 nm | PDA full spectrum scanning | Wavelength selection based on impurity spectrum |

| Injection Volume | 10-20 μL | 5-50 μL | Dependent on sensitivity requirements and column capacity |

| Sample Temperature | 4-8°C | Ambient | Controlled temperature recommended for stability |

Experimental Protocols

Reference Standard and Sample Preparation

Reference standard preparation begins with accurately weighing approximately 10 mg of penicillin impurity 11 reference standard (confirm purity and storage conditions from certificate of analysis) into a 10 mL volumetric flask. Add diluent (recommended: pH 6.0 phosphate buffer:acetonitrile, 70:30 v/v) to volume and mix thoroughly to prepare a stock standard solution of approximately 1 mg/mL. Further dilute aliquots of this stock solution with the same diluent to prepare working standard solutions covering the expected concentration range (typically 0.1-10 μg/mL for impurity quantification). Store all standard solutions at 2-8°C when not in use and prepare fresh weekly to ensure stability.

Test sample preparation varies according to the sample matrix. For pharmaceutical formulations (tablets, capsules), homogenize a representative sample and transfer an amount equivalent to the labeled amount of active ingredient to a suitable container. Add approximately 70% of the final volume of diluent and use sonication with occasional shaking for 10-30 minutes to ensure complete extraction of the drug and impurities. Dilute to volume with the same solvent, mix well, and centrifuge if necessary to obtain a clear supernatant. For complex matrices such as biological fluids or tissue samples, additional extraction and clean-up procedures such as solid-phase extraction (SPE) or protein precipitation may be required prior to analysis [2].

System Suitability and Method Validation

System suitability testing must be performed before each analytical run to verify that the chromatographic system is adequate for the intended analysis. Prepare a system suitability solution containing the penicillin drug substance and penicillin impurity 11 at a level approximating the specification limit (typically 0.1-0.5%). Inject this solution in six replicates and evaluate the following parameters: retention factor (k) for penicillin impurity 11 should be >2.0; tailing factor (T) should be ≤2.0; theoretical plates (N) should be >2000; and relative standard deviation (RSD) of peak area for six replicate injections should be ≤2.0%. The resolution (Rs) between penicillin impurity 11 and the closest eluting peak should be ≥2.0.

Method validation for penicillin impurity 11 analysis must demonstrate that the procedure meets regulatory requirements for its intended application. The validation should include assessment of specificity (demonstrating separation from other impurities and degradation products), accuracy (through spike recovery studies at multiple levels, target 90-110%), precision (repeatability and intermediate precision), linearity (across the validated range, typically from reporting threshold to 150% of specification level, with correlation coefficient R² ≥ 0.995), range (encompassing the reporting threshold to 150% of specification), robustness (evaluating deliberate variations in method parameters), and solution stability [1] [3]. The quantitation limit for penicillin impurity 11 should be established at or below the reporting threshold, typically 0.05-0.10% relative to the active pharmaceutical ingredient.

Regulatory Compliance and Quality Control

Method Validation Requirements

Analytical methods for penicillin impurity 11 must comply with regulatory guidelines outlined in ICH Q2(R1) on Validation of Analytical Procedures. The method should demonstrate suitable specificity against the active pharmaceutical ingredient, other known impurities, and degradation products through forced degradation studies. These studies should include exposure of the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to demonstrate the stability-indicating capability of the method. The method should successfully resolve penicillin impurity 11 from all other peaks, with peak purity tests confirming the homogeneity of the penicillin impurity 11 peak.

The detection limit and quantitation limit for penicillin impurity 11 should be established based on its toxicological significance and the maximum daily dose of the drug product, following ICH Q3A and Q3B guidelines. For most penicillins, the identification threshold for impurities in drug substances is typically 0.10%, while the qualification threshold ranges from 0.15% to 0.20% depending on the maximum daily dose [1]. The analytical method should be capable of reliably detecting and quantifying penicillin impurity 11 at or below these thresholds, requiring appropriate sensitivity and robustness in the validated method.

Quality Control Applications

In quality control environments, penicillin impurity 11 testing should be incorporated into the specification testing for both drug substances and drug products. The testing protocol should include system suitability tests prior to each analysis to ensure chromatographic performance, followed by analysis of appropriate reference standards, samples, and controls. The acceptance criteria for penicillin impurity 11 should be established based on toxicological considerations, process capability, and stability data, and documented in the regulatory filing.

For commercial products, analytical method transfer to quality control laboratories must be properly documented through a formal protocol. This transfer should demonstrate that the receiving laboratory can perform the method successfully and obtain results comparable to the developing laboratory. Additionally, the method should be included in the ongoing stability program to monitor potential increases in penicillin impurity 11 levels over the product shelf-life under various storage conditions. Any trend indicating an increase in impurity levels should be thoroughly investigated, as it may indicate stability issues with the formulation or manufacturing process.

Visual Workflows and Process Diagrams

Analytical Method Development Workflow

The development of a robust analytical method for penicillin impurity 11 follows a systematic approach that incorporates both scientific and regulatory considerations. The diagram below illustrates the key stages in this process:

HPLC Analysis Procedure Workflow

The operational procedure for conducting HPLC analysis of penicillin impurity 11 requires careful attention to detail to ensure reliable and reproducible results. The following workflow outlines the key steps in this analytical process:

Conclusion

The analytical method development for penicillin impurity 11 requires a systematic approach that incorporates sound scientific principles and regulatory guidelines. This document has provided detailed application notes and protocols for the detection and quantification of penicillin impurity 11 using HPLC, which represents the most widely applicable and accepted technique for this purpose. The provided methodologies emphasize the importance of proper sample preparation, chromatographic separation, and method validation to ensure reliable results in both research and quality control environments.

As regulatory scrutiny of pharmaceutical impurities continues to intensify, the ability to accurately monitor and control penicillin impurity 11 throughout the product lifecycle remains essential. The protocols outlined in this document provide a foundation for developing robust analytical methods that comply with current regulatory expectations. However, method development should always be tailored to the specific formulation and manufacturing process, with appropriate verification and validation studies conducted to ensure method suitability for its intended purpose. Continued advancement in analytical technologies will likely yield further improvements in the sensitivity and efficiency of penicillin impurity monitoring in the future.

References

Comprehensive Application Notes and Protocols for Benzylpenicillin Impurity Analysis in ANDA Applications

Introduction to Benzylpenicillin Impurities

Benzylpenicillin (Penicillin G) represents one of the most historically significant β-lactam antibiotics, yet its modern pharmaceutical development requires rigorous control of potential impurities that may arise during synthesis, manufacturing, or storage. These impurities can not only compromise the therapeutic efficacy of the drug product but may also pose potential safety concerns for patients. The characterization and control of benzylpenicillin impurities are therefore critical components in the development of generic antibiotics through the Abbreviated New Drug Application (ANDA) pathway. Regulatory agencies worldwide mandate that manufacturers comprehensively identify, characterize, and quantify impurities present in drug substances and products above certain thresholds, typically requiring identification and qualification of impurities present at levels ≥0.1%.

The complex chemical structure of benzylpenicillin, particularly its reactive β-lactam ring and labile side chains, makes it susceptible to various degradation pathways, including hydrolysis, polymerization, and oxidative degradation. Understanding these pathways is essential for developing appropriate analytical methods that can adequately separate, identify, and quantify both known and unknown impurities. The nitroso impurity of Benzathine Benzylpenicillin (EP Impurity K) represents a specific concern due to potential genotoxicity, requiring specialized analytical control strategies. This document provides comprehensive application notes and detailed experimental protocols to support ANDA submissions for benzylpenicillin drug products.

Identification and Characterization of Benzylpenicillin Impurities

Benzylpenicillin Impurity 11 and Related Compounds

This compound is one of several specified impurities that must be monitored and controlled in benzylpenicillin drug substances and products. While the precise chemical structure of "Impurity 11" may vary depending on specific regulatory classifications, it typically refers to a degradation product or process-related impurity formed during the synthesis or storage of benzylpenicillin. Based on pharmacopeial standards and commercial reference materials, several key impurities have been identified and characterized for benzylpenicillin [1]:

Table: Key Benzylpenicillin Impurities and Their Characteristics

| Impurity Name | Chemical Description | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Benzyl Penicilloic Acid HCl | Acid hydrolysis product (diastereomer mixture) | C₁₆H₂₁ClN₂O₅S | 388.86 | Not specified |

| N-Phenylacetylglycine | Side chain degradation product | C₁₀H₁₁NO₃ | 193.2 | 500-98-1 |

| DL-Benzylpenicillenic Acid | Isomerization product | C₁₆H₁₈N₂O₄S | 334.39 | 3264-88-8 |

| Benzathine Benzylpenicillin EP Impurity K | Nitroso impurity | C₄₈H₅₅N₇O₉S₂ | 938.1 | Not specified |

| Benzylpenicillin Impurity 2 | Process-related impurity | C₂₇H₂₇N₃O₂ | 425.5 | Not specified |

The Benzathine Benzylpenicillin EP Impurity K (Nitroso Impurity) is of particular concern, with the chemical name (2R,4S)-2-((4R,11R)-6,9-Dibenzyl-11-((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)-2,5,10,13-tetraoxo-1,14-diphenyl-3,6,9,12-tetraazatetradecan-4-yl)-5,5-dimethyl-3-nitrosothiazolidine-4-carboxylic acid [2]. This complex structure results from specific synthetic pathways and requires careful monitoring due to potential safety concerns associated with nitroso compounds.

Sources and Formation Pathways of Impurities

The primary sources of benzylpenicillin impurities can be categorized as follows:

Process-related impurities: These originate from the fermentation process or subsequent chemical modifications during the manufacturing of benzylpenicillin. Residual starting materials, intermediates, or by-products from synthesis fall into this category. Benzylpenicillin Impurity 2, chemically identified as (R)-N-(1-Benzyl-5-(benzylamino)-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)-2-phenylacetamide, represents a process-related impurity that must be controlled [3].

Degradation products: Formed during storage or under stress conditions, these impurities arise from the inherent instability of the β-lactam ring. Common degradation pathways include hydrolysis of the β-lactam ring to form penicilloic acids, rearrangement to penillic acids, or formation of penicillenic acids through different mechanisms. These degradation products typically increase under conditions of high humidity, elevated temperature, or extreme pH.

Interaction products: These may form between the drug substance and excipients, container closure systems, or degradation products of excipients. The potential for such interactions should be evaluated during compatibility studies in formulation development.

Analytical Methodologies for Impurity Analysis

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the separation and quantification of benzylpenicillin impurities. The development of a robust HPLC method requires careful optimization of chromatographic parameters to achieve adequate resolution of all specified and unspecified impurities from the main peak and from each other. Key considerations include:

Stationary phase selection: Reverse-phase C18 or C8 columns with high purity silica support provide optimal separation for benzylpenicillin and its related substances. The column should demonstrate sufficient efficiency and peak symmetry for benzylpenicillin.

Mobile phase composition: Binary or tertiary mixtures of buffer (typically phosphate or acetate) and organic modifiers (acetonitrile or methanol) are commonly employed. The pH of the aqueous component significantly impacts the ionization state and retention of benzylpenicillin and its impurities.

Detection wavelength: UV detection at 210-230 nm is typically employed to monitor benzylpenicillin and its impurities, as this region captures the absorbance of the β-lactam ring and amide bonds.

Table: Comparison of Analytical Techniques for Benzylpenicillin Impurities

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Routine impurity profiling | Robust, reproducible, compendial method | Limited sensitivity for trace impurities |

| LC-MS | Impurity identification | Structural characterization capability | Quantitative challenges, matrix effects |

| HPLC-MS/MS | Trace analysis, genotoxic impurities | High sensitivity and specificity | Expensive, complex method development |

| Microbiological assay | Potency determination | Relevant to biological activity | Does not differentiate impurities |

Advanced Techniques for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful tool for the identification and structural characterization of unknown impurities in benzylpenicillin. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination, while tandem mass spectrometry (MS/MS) can generate fragmentation patterns that reveal structural features.

For the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, advanced characterization techniques are essential due to the complexity of its molecular structure (C₄₈H₅₅N₇O₉S₂) [2]. The nitroso functional group requires specific attention in method development, as it may present unique chromatographic behaviors and detection characteristics.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

The analytical methods for benzylpenicillin impurity determination must be thoroughly validated according to regulatory guidelines to demonstrate they are suitable for their intended purpose. The International Conference on Harmonisation (ICH) guidelines Q2(R1) provide the framework for validation of analytical procedures. The following validation parameters should be established for impurity methods:

Table: Validation Parameters for Benzylpenicillin Impurity Methods

| Validation Parameter | Requirements for Impurity Methods | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Recovery of impurities 70-120% | RSD ≤10% |

| Precision | Repeatability RSD ≤5% for assay, ≤10% for impurities | Conforms to requirements |

| Specificity | Baseline separation of all known impurities | Resolution ≥2.0 between critical pairs |

| Limit of Detection (LOD) | Signal-to-noise ratio 3:1 | Typically 0.05% or lower |

| Limit of Quantification (LOQ) | Signal-to-noise ratio 10:1, accuracy and precision at LOQ | Typically 0.1-0.15% |

| Linearity | R² ≥0.990 over specified range | Conforms to requirements |

| Range | Typically from LOQ to 120% of specification | Confirms linearity, accuracy, precision across range |

| Robustness | Deliberate variations in method parameters | System suitability criteria met |

According to USP general chapters, validation of analytical methods for impurities requires demonstration of specificity, LOD, LOQ, and accuracy for both qualitative and quantitative tests [4]. For identification tests, the critical parameters are specificity and robustness, while quantitative tests additionally require precision, linearity, and range.

System Suitability Testing

System suitability tests are essential to verify that the chromatographic system is functioning adequately at the time of analysis. For benzylpenicillin impurity methods, system suitability should include evaluation of:

- Theoretical plates: Minimum of 5000 for the benzylpenicillin peak

- Tailing factor: Not more than 2.0 for the benzylpenicillin peak

- Relative standard deviation (RSD): Not more than 2.0% for replicate injections of standard solution

- Resolution: Resolution between critical pair of impurities should be not less than 2.0

These parameters should be established during method validation and monitored during routine analysis to ensure consistent performance of the analytical method.

Experimental Protocols

Sample Preparation and Reference Standards

Reference standards play a critical role in the accurate quantification of benzylpenicillin impurities. USP Reference Standards are established with detailed characterization data compliant with regulatory guidelines and should be used for method validation and routine testing [5]. The proper handling and storage of these standards are essential for maintaining their integrity.

Procedure for Preparation of Standard Solutions:

- Accurately weigh approximately 25 mg of Benzylpenicillin Impurity reference standard into a 50 mL volumetric flask.

- Dissolve in and dilute to volume with diluent (typically pH 7.0 phosphate buffer:acetonitrile, 90:10 v/v) to obtain a stock standard solution of approximately 500 µg/mL.

- Further dilute 1.0 mL of this solution to 10 mL with the same diluent to obtain a working standard solution of approximately 50 µg/mL.

- For system suitability testing, prepare a mixture containing benzylpenicillin and specified impurities at the specification level.

Procedure for Preparation of Test Solutions:

- Accurately weigh approximately 50 mg of benzylpenicillin test sample into a 10 mL volumetric flask.

- Dissolve in and dilute to volume with the same diluent used for standard preparation.

- Filter through a 0.45 µm PVDF or nylon membrane filter before injection, discarding the first 1 mL of filtrate.

Chromatographic Conditions for Impurity Profiling

The following chromatographic conditions provide a starting point for the separation of benzylpenicillin and its related impurities:

- Column: XBridge C18, 250 × 4.6 mm, 5 µm or equivalent

- Mobile Phase A: 0.05 M Potassium phosphate buffer, pH 5.5

- Mobile Phase B: Acetonitrile

- Gradient program:

- 0 min: 15% B

- 20 min: 40% B

- 25 min: 60% B

- 26 min: 15% B

- 35 min: 15% B (equilibration)

- Flow rate: 1.0 mL/min

- Column temperature: 30°C

- Detection wavelength: 225 nm

- Injection volume: 10 µL

- Run time: 35 minutes

These conditions may require optimization based on specific instrumental configurations and the impurity profile of the sample being analyzed.

Method Validation Experimental Procedures

Specificity and Forced Degradation Studies:

Forced degradation studies should be conducted to demonstrate the stability-indicating capability of the method and to identify potential degradation products. Prepare samples under the following stress conditions:

- Acidic hydrolysis: Expose benzylpenicillin solution to 0.1 N HCl at room temperature for 1-4 hours

- Basic hydrolysis: Expose to 0.1 N NaOH at room temperature for 15-60 minutes

- Oxidative degradation: Treat with 3% H₂O₂ at room temperature for 1-4 hours

- Thermal degradation: Heat solid sample at 70°C for 1-7 days

- Photodegradation: Expose solid sample and solution to controlled UV and visible light

After stress treatment, analyze samples using the developed method to demonstrate separation of degradation products from the main peak and from each other.

Linearity and Range:

Prepare linearity solutions at concentrations ranging from the LOQ to 120% of the specification level for each impurity (typically 0.1% to 1.2% relative to benzylpenicillin concentration). Inject each solution in triplicate and plot peak response versus concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

Regulatory Compliance and ANDA Submission

ANDA Requirements for Impurity Profiling

The Abbreviated New Drug Application (ANDA) submission for benzylpenicillin products must include comprehensive data on impurity identification, characterization, and control. Regulatory requirements specified in ICH Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) provide guidance on the identification and qualification thresholds for impurities.

For ANDA submissions, the following impurity-related information should be included:

- Identification of impurities: List all identified and unspecified impurities observed in batches from the proposed commercial process.

- Characterization of impurities: Provide structural elucidation data for impurities present at or above the identification threshold (0.1%).

- Qualification of impurities: Provide safety data or reference to prior knowledge to establish the biological safety of impurities at the levels specified.

- Analytical procedures: Provide fully validated analytical methods for impurity detection and quantification.

- Batch analysis data: Include representative impurity profiles from at least three consecutive production batches.

- Specifications: Justify proposed acceptance criteria for individual and total impurities.

Reference standards for impurities should be well-characterized and qualified against pharmacopeial standards when available. As noted in supplier information, "The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility" [2] [3].

Control Strategy for Nitroso Impurities

The Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity requires special attention in the control strategy due to potential genotoxicity concerns. Following the principles of ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities in Pharmaceuticals), a specific control strategy should include:

- Risk assessment: Evaluation of the formation potential of nitroso impurities throughout the synthetic pathway.

- Analytical control: Development of specific, sensitive methods capable of detecting nitroso impurities at appropriate safety-based limits.

- Process controls: Implementation of process parameters that minimize the formation of nitroso impurities.

- Specification limits: Establishment of justified limits based on risk assessment and regulatory requirements.

Experimental Workflows and Signaling Pathways

The following workflow diagrams illustrate the key experimental processes for benzylpenicillin impurity analysis and method validation:

Diagram 1: Impurity Analysis Workflow. This diagram illustrates the complete workflow from sample preparation to report generation for benzylpenicillin impurity analysis.

Diagram 2: Method Validation Protocol. This diagram outlines the comprehensive method validation process for benzylpenicillin impurity methods, including the interrelationships between different validation parameters.

Conclusion

The comprehensive characterization and control of benzylpenicillin impurities, particularly specified impurities such as this compound and the Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity, are essential components of ANDA submissions for generic benzylpenicillin products. Through the application of robust chromatographic methods, rigorous validation protocols, and well-designed experimental procedures, manufacturers can demonstrate adequate control of the impurity profile throughout the product lifecycle.

The protocols and application notes provided in this document offer a framework for developing, validating, and implementing analytical methods that meet regulatory requirements while ensuring product quality and patient safety. As regulatory expectations continue to evolve, particularly for potentially genotoxic impurities, ongoing monitoring and method refinement may be necessary to maintain compliance throughout the product lifecycle.

References

- 1. - Benzylpenicillin | Pharmaffiliates... impurities [pharmaffiliates.com]

- 2. Benzathine Benzylpenicillin EP Impurity K Nitroso Impurity | SynZeal [synzeal.com]

- 3. 2 | SynZeal Benzylpenicillin Impurity [synzeal.com]

- 4. of microbiological Validation methods [mpl.loesungsfabrik.de]

- 5. General Chapters: < 11 > USP REFERENCE STANDARDS [uspbpep.com]

Comprehensive Application Notes and Protocols for HPLC Analysis of Penicillin Impurities

Introduction

The analysis of penicillin impurities represents a critical quality control requirement in pharmaceutical manufacturing and regulatory compliance. Penicillins, being among the most widely prescribed antibiotic classes, are susceptible to degradation and formation of impurities that can potentially affect product safety and efficacy. The chemical instability of the β-lactam nucleus, combined with the structural similarities between various penicillin compounds and their degradation products, presents significant analytical challenges that require sophisticated separation and detection methodologies. These application notes provide a comprehensive framework for the development, validation, and application of reversed-phase high-performance liquid chromatography (RP-HPLC) methods specifically designed for the identification and quantification of penicillin impurities, in accordance with International Council for Harmonisation (ICH) guidelines and current regulatory expectations.

The critical importance of impurity profiling in pharmaceuticals stems from the potential toxicity, reduced therapeutic activity, and compromised product stability that impurities may cause. For penicillins specifically, degradation can occur through multiple pathways including hydrolysis of the β-lactam ring, epimerization, and polymerization, resulting in a complex mixture of related substances that must be adequately separated and quantified. This document consolidates current methodologies and validation approaches to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures capable of delivering reliable results for quality assessment and regulatory submissions.

Method Development and Optimization

Chromatographic Conditions

The separation of penicillin impurities requires careful optimization of chromatographic parameters to achieve adequate resolution of structurally similar compounds. Based on established methodologies for β-lactam antibiotics, the following conditions have proven effective:

Stationary Phase: A LiChrosorb C18 column (250 mm × 4.6 mm, 5 μm particle size) provides excellent separation efficiency for penicillin compounds and their impurities. The high carbon load and end-capping of this column material ensure sufficient retention and peak symmetry for both parent compounds and their degradation products. Alternative columns such as Inertsil ODS-3 have also demonstrated satisfactory performance for penicillin separations [1] [2].

Mobile Phase Composition: An isocratic mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran in the ratio 80:20:1:3 (v/v/v/v) has been successfully employed for penicillin impurity separation. The acidic component (o-phosphoric acid) helps suppress ionization of acidic functional groups, improving peak shape and reproducibility. For certain penicillin applications, a gradient elution with 0.1% trifluoroacetic acid (TFA) in water (pH 2.0) and acetonitrile may offer enhanced separation of complex impurity profiles [1] [2].

Detection Wavelength: UV detection at 274 nm is typically employed for penicillin impurity analysis, as this wavelength provides optimal sensitivity for the β-lactam ring and related degradation products. Photodiode array (PDA) detection is recommended for peak purity assessment, enabling the detection of co-eluting impurities [1].

Flow Rate and Temperature: A flow rate of 1.0 mL/min at ambient temperature generally provides adequate separation within a reasonable analysis time. For methods requiring enhanced resolution, temperature control at 30-40°C may improve retention time reproducibility [1] [2].

Instrument Configuration and System Setup

The HPLC system configuration for penicillin impurity analysis should consist of a quaternary or binary pump with degassing capability, an autosampler with temperature control, a column oven with precise temperature control (±1°C), and a UV-Vis or PDA detector. Isocratic elution is generally preferred for routine impurity analysis due to better baseline stability, while gradient elution may be necessary for complex impurity profiles. The injection volume typically ranges from 10-20 μL, balancing sensitivity needs with potential column overloading. For methods requiring enhanced sensitivity for trace-level impurities, solid-phase extraction (SPE) concentration techniques may be incorporated, with RP-8 Adsorbex Merck cartridges demonstrating recovery rates of 98-101% for penicillin compounds [2].

Table 1: Optimized Chromatographic Conditions for Penicillin Impurity Analysis

| Parameter | Specification | Alternative Option |

|---|---|---|

| Column | LiChrosorb C18 (250 × 4.6 mm, 5 μm) | Inertsil ODS-3 (250 × 4 mm, 5 μm) |

| Mobile Phase | Water:MeOH:o-H3PO4:THF (80:20:1:3) | Gradient: 0.1% TFA (pH 2.0)/ACN |

| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (adjustable) |

| Detection | UV 274 nm | PDA 240-280 nm |

| Injection Volume | 10-20 μL | 5-50 μL (depending on sensitivity needs) |

| Temperature | Ambient | 30-40°C (for improved reproducibility) |

| Run Time | 15 minutes | 10-20 minutes (method-dependent) |

Method Validation Parameters

Method validation establishes documented evidence that the analytical procedure is suitable for its intended purpose. For penicillin impurity methods, validation must be conducted in accordance with ICH Q2(R1) guidelines, addressing the following parameters with specific acceptance criteria [3] [4].

Accuracy and Precision

The accuracy of an analytical method expresses the closeness of agreement between the measured value and the true value. For penicillin impurity methods, accuracy is determined through recovery studies by spiking known amounts of impurities into placebo or sample matrices at multiple concentration levels across the validated range (typically 50%, 100%, and 150% of the specification level). The mean recovery should fall within 98-102% for established impurity methods, with RSD ≤ 2.0% for repeated measurements [4].

Precision encompasses both repeatability (intra-assay) and intermediate precision (inter-assay) and measures the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. For impurity methods, repeatability is demonstrated by injecting six individual preparations of spiked samples at 100% of the specification level, with acceptance criteria of %RSD ≤ 5.0% for impurity content. Intermediate precision is established by different analysts, on different days, using different instruments, and should show no statistically significant differences in results (typically %RSD ≤ 10%) [3] [4].

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For penicillin impurity methods, specificity is established by demonstrating baseline separation between penicillin active pharmaceutical ingredient (API) and all known impurities, as well as from degradation products formed under stress conditions (acid, base, oxidative, thermal, and photolytic degradation). Forced degradation studies should demonstrate that the method can separate degradation products from the main peak and from each other, with resolution ≥ 2.0 between all critical peak pairs [4].

Peak purity assessment using photodiode array detection is essential to demonstrate that the analyte chromatographic peak is not attributable to more than one component. The purity angle should be less than the purity threshold for all peaks of interest, confirming homogeneous peaks free from co-elution [4].

Sensitivity: LOD and LOQ

The limit of detection (LOD) and limit of quantitation (LOQ) represent the sensitivity of the method for detecting and quantifying impurities. For penicillin impurities, LOD and LOQ are typically determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternative approaches include using the standard deviation of the response and the slope of the calibration curve. For most penicillin impurities, LOD values of 3.3 ng and LOQ values of 10 ng have been achieved, representing approximately 0.01% and 0.03% relative to the API concentration, respectively [4] [2].

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For penicillin impurity methods, linearity should be established across the validated range encompassing concentrations from LOQ to at least 150% of the specification limit. A minimum of five concentration levels is recommended, with correlation coefficients (R²) ≥ 0.999 and y-intercept not significantly different from zero. The range of the method is demonstrated by confirming acceptable accuracy, precision, and linearity throughout the specified interval [3] [4].

Table 2: Validation Parameters and Acceptance Criteria for Penicillin Impurity Methods

| Validation Parameter | Experimental Approach | Acceptance Criteria |

|---|---|---|

| Accuracy | Recovery studies at 3 levels (n=3 each) | Mean recovery: 98-102% |

| Precision (Repeatability) | 6 determinations at 100% level | RSD ≤ 5.0% |

| Precision (Intermediate Precision) | Different analyst/day/instrument | RSD ≤ 10.0% |

| Specificity | Resolution from closest eluting peak | Resolution ≥ 2.0 |

| LOD | Signal-to-noise ratio | S/N ≥ 3:1 |

| LOQ | Signal-to-noise ratio | S/N ≥ 10:1 |

| Linearity | 5 concentrations across range | R² ≥ 0.999 |

| Range | LOQ to 150% of specification | Accuracy, precision, linearity within criteria |

| Robustness | Deliberate variations in parameters | System suitability criteria met |

Robustness and Ruggedness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, identifying critical factors that require control. For penicillin impurity methods, robustness is evaluated by varying parameters such as mobile phase pH (±0.2 units), organic composition (±2-3%), flow rate (±0.1 mL/min), column temperature (±2-5°C), and different columns (from same manufacturer and different manufacturers). The method is considered robust if system suitability criteria are maintained throughout these variations, with particular attention to resolution between critical peak pairs and tailing factor of the main peak [4].

Ruggedness refers to the reproducibility of methods when performed between different laboratories, instruments, analysts, or reagents. While often evaluated during technology transfer, ruggedness can be partially assessed during method validation through intermediate precision studies [4].

Experimental Protocols

Sample Preparation

For Pharmaceutical Formulations:

- Standard Solution: Accurately weigh approximately 40 mg of penicillin reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.01 M HCl to obtain a solution of approximately 4 mg/mL [5].

- Test Solution: For tablets, powder and weigh a portion equivalent to 40 mg of penicillin API into a 10 mL volumetric flask. Add approximately 7 mL of diluent (0.01 M HCl), sonicate for 10 minutes with occasional shaking, dilute to volume, and mix well. Filter through a 0.45 μm membrane filter, discarding the first 1 mL of filtrate.

- Placebo Solution: Prepare a placebo mixture containing all excipients in the same proportions as the formulation, following the same procedure as the test solution.

- System Suitability Solution: Prepare a solution containing the penicillin API at the target concentration spiked with known impurities at approximately the specification level (typically 0.1-1.0%).

For Biological Matrices:

- Extraction Procedure: Piper 1 mL of plasma, urine, or whole blood into a centrifuge tube. Add 100 μL of internal standard solution (if used) and 2 mL of extraction solvent (typically acetonitrile or methanol) [2].

- Protein Precipitation: Vortex mix for 30 seconds, then centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube.

- Solid-Phase Extraction (SPE): Condition RP-8 Adsorbex Merck cartridges with 2 mL methanol followed by 2 mL water. Apply the supernatant, wash with 2 mL 5% methanol, and elute with 2 mL of acetonitrile:water (80:20). Evaporate to dryness under nitrogen and reconstitute in 500 μL of mobile phase [2].

System Suitability Testing

System suitability tests are integral to the analytical method to ensure that the complete system is functioning properly at the time of analysis. The following parameters should be evaluated before each analytical run:

- Theoretical Plates (Column Efficiency): Inject the standard solution; the peak for penicillin API should have ≥ 2000 theoretical plates.

- Tailing Factor: The symmetry of the main peak should be ≤ 2.0.

- Relative Standard Deviation (RSD): Five replicate injections of the standard solution should show RSD ≤ 2.0% for peak area.

- Resolution: Resolution between the penicillin API and the closest eluting impurity should be ≥ 2.0.

Table 3: System Suitability Requirements for Penicillin Impurity Methods

| Parameter | Requirement | Test Method |

|---|---|---|

| Theoretical Plates | ≥ 2000 | Calculation from penicillin peak |

| Tailing Factor | ≤ 2.0 | Calculation at 5% peak height |

| Peak Area RSD | ≤ 2.0% | 5 replicate injections of standard |

| Resolution | ≥ 2.0 | Between penicillin and closest impurity |

| Signal-to-Noise (LOQ) | ≥ 10 | For quantitation of impurities at LOQ |

Regulatory Compliance and Documentation

Adherence to ICH Guidelines

The development and validation of HPLC methods for penicillin impurity analysis must comply with ICH Q2(R1) guidelines, which provide a comprehensive framework for validation of analytical procedures. Additionally, relevant guidelines include ICH Q1A(R2) for stability testing, ICH Q3A(R2) for impurities in new drug substances, and ICH Q3B(R2) for impurities in new drug products. These guidelines establish the scientific and regulatory standards for impurity identification, qualification, and quantification, with thresholds based on maximum daily dose of the drug product [3] [4].

Regulatory submissions must include complete validation data demonstrating that the method is suitable for its intended purpose, including representative chromatograms, validation summary tables, and system suitability results. Methods intended for compendial use may require additional validation following regional pharmacopeia requirements (USP, EP, JP) [4].

Documentation Requirements

Comprehensive documentation is essential for regulatory compliance and laboratory quality assurance. The following documents should be maintained:

- Validation Protocol: Detailed plan outlining the validation approach, parameters to be validated, acceptance criteria, and experimental design.

- Standard Test Method: Step-by-step analytical procedure including instrument conditions, reagent preparations, sample preparation instructions, and system suitability requirements.

- Validation Report: Complete summary of validation results with statistical analysis, chromatograms, and conclusions regarding method suitability.

- Method Transfer Documentation: Protocol and report when transferring the method between laboratories, demonstrating comparable performance.

- Change Control Records: Documentation of any method modifications and revalidation activities.

Proper documentation ensures regulatory compliance and facilitates successful technology transfer between development and quality control laboratories, as well as between different manufacturing sites [4].

Applications in Pharmaceutical Analysis

Analysis of Pharmaceutical Formulations

HPLC methods for penicillin impurities are extensively applied to the quality control of various pharmaceutical formulations, including tablets, capsules, injectables, and suspensions. The developed method enables simultaneous determination of the active pharmaceutical ingredient and its related substances in a single analysis, providing comprehensive quality assessment. For example, in the analysis of pentoxifylline (a xanthine derivative with similar analytical challenges to penicillins), a validated RP-HPLC method successfully separated the drug substance from its impurities in tablet dosage forms, demonstrating the applicability of similar approaches to penicillin formulations [1].

The method can be applied to stability studies to track the formation of degradation products over time under various storage conditions, establishing shelf life and storage requirements. Additionally, the method supports comparability assessments between different manufacturing batches or process changes, ensuring consistent product quality [1] [5].

Analysis of Biological Samples

For pharmacokinetic studies and therapeutic drug monitoring, HPLC methods for penicillin analysis in biological matrices are essential. The method for determination of four penicillin antibiotics (amoxicillin, oxacillin, cloxacillin, and dicloxacillin) in pharmaceuticals and human biological fluids demonstrates the applicability to complex matrices. After solid-phase extraction, the method achieved detection limits of 3.3 ng for most penicillins in blood plasma, with accuracy ranging from 91-103% and RSD < 10% for precision studies [2].

These methods enable the therapeutic drug monitoring in patients, assessment of bioavailability and bioequivalence, and evaluation of penetration into various tissues and body fluids. The selectivity of the method against endogenous compounds in biological matrices is particularly important for these applications [2].

Workflow and Signaling Pathways

The following workflow diagrams illustrate the key processes in method development, validation, and application for penicillin impurity analysis using Graphviz visualization:

Figure 1: Comprehensive Workflow for HPLC Method Development and Validation

Figure 2: Sample Analysis Workflow from Preparation to Reporting

Conclusion

The HPLC analytical methods detailed in these application notes provide a comprehensive approach for the determination of penicillin impurities in pharmaceutical formulations and biological matrices. Through systematic method development and rigorous validation following ICH guidelines, these methods deliver the specificity, sensitivity, and reliability required for quality control and regulatory compliance. The optimized chromatographic conditions, particularly using reversed-phase columns with acidic mobile phases, enable effective separation of penicillin compounds from their degradation products and related substances.

The validation data demonstrates that these methods meet all accepted criteria for accuracy, precision, specificity, and robustness, making them suitable for their intended applications in pharmaceutical analysis. Proper sample preparation techniques, including solid-phase extraction for biological matrices, ensure accurate and reproducible results across different sample types. The incorporation of system suitability testing provides ongoing verification of method performance throughout its lifecycle.

As regulatory requirements for impurity profiling continue to evolve, these application notes provide a solid foundation for the development, validation, and implementation of HPLC methods for penicillin impurity analysis. By following the protocols and workflows outlined, researchers and quality control professionals can ensure the safety, efficacy, and quality of penicillin-containing pharmaceutical products.

References

- 1. (PDF) Simultaneous determination of pentoxifylline and its impurities ... [academia.edu]

- 2. (PDF) Development of a validated HPLC method for the determination... [academia.edu]

- 3. : A Comprehensive Guide HPLC Method Validation Parameters [linkedin.com]

- 4. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 5. Applications of High ( Performance )... Liquid Chromatography HPLC [brainkart.com]

Introduction to LC-MS/MS in Pharmaceutical Analysis